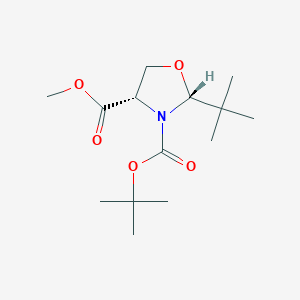

(2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate

Description

Historical Context of Oxazolidine Derivatives in Organic Chemistry

The development of oxazolidine chemistry traces its origins to the late nineteenth century, when fundamental heterocyclic compounds began to capture the attention of synthetic chemists. The foundational work in this field began with the discovery of related oxazolidinone structures, with 2-oxazolidinone first reported in 1888 by German chemist Siegmund Gabriel. Gabriel's initial investigations involved treating bromoethylamine hydrobromide with silver carbonate, leading to the isolation of a crystalline product with a melting point around 90-91°C. This early work established the fundamental synthetic approaches that would later evolve into the sophisticated methodologies used for creating complex chiral oxazolidine derivatives.

The systematic development of oxazolidine derivatives gained significant momentum during the mid-twentieth century, particularly with the recognition of their potential as synthetic intermediates. The broader class of oxazolidinone derivatives was first described in the 1970s, although the clinical development of these compounds extended into the 1990s. This timeline reflects the gradual appreciation of the unique structural features that oxazolidine rings could provide in synthetic applications. The five-membered heterocyclic nature of these compounds, incorporating both nitrogen and oxygen atoms, creates a rigid framework that can effectively control molecular conformation and stereochemical outcomes.

The evolution of oxazolidine chemistry was significantly influenced by advances in asymmetric synthesis methodologies. The recognition that chiral oxazolidines could serve as effective auxiliaries for stereocontrolled reactions led to intensive research efforts focused on developing reliable synthetic routes to enantiomerically pure compounds. Traditional preparation methods relied on the condensation of 2-aminoalcohols with aldehydes and ketones, with the ready availability of chiral amino alcohols from amino acid reduction enabling access to optically active oxazolidines. These foundational synthetic approaches established the groundwork for creating more complex derivatives like this compound.

Structural Significance of Chiral Oxazolidine Scaffolds

The oxazolidine scaffold represents a unique architectural platform that combines conformational rigidity with strategic placement of functional groups, creating opportunities for precise control over molecular interactions and reactivity patterns. The five-membered ring system of oxazolidines, with the general formula (CH₂)₃(NH)O, provides a constrained framework where the oxygen atom and nitrogen groups are positioned to create specific spatial arrangements. This structural arrangement differs fundamentally from related heterocycles such as isoxazolidines, where the oxygen and nitrogen atoms are directly bonded, highlighting the importance of connectivity patterns in determining molecular properties.

In the case of this compound, the presence of multiple substituents at strategic positions creates a highly functionalized system with defined stereochemical relationships. The compound features tert-butyl groups at both the 2-position and as a protecting group for the carboxylate functionality at the 3-position, while a methyl ester occupies the 4-position. This substitution pattern creates significant steric bulk around the oxazolidine ring, which can influence both the conformational preferences of the molecule and its interactions with other chemical species.

The carboxylate functionalities at the 3- and 4-positions provide additional structural complexity and potential reactivity. These ester groups can serve as both electron-withdrawing substituents that modulate the electronic properties of the oxazolidine ring and as potential sites for further chemical transformation. The strategic placement of these functional groups creates opportunities for selective reactions that can modify specific positions while leaving others unchanged, a feature that is particularly valuable in complex synthetic sequences.

| Structural Feature | Position | Functional Group | Stereochemical Impact |

|---|---|---|---|

| Tert-butyl substituent | 2-position | (2R)-Configuration | Provides steric bulk and conformational constraint |

| Carboxylate protection | 3-position | Tert-butyl ester | Creates bulky protecting group environment |

| Methyl ester | 4-position | (4S)-Configuration | Defines stereochemical relationship with other centers |

| Oxazolidine ring | Core structure | Five-membered heterocycle | Provides rigid framework for stereochemical control |

Role of Stereochemistry in Functional Group Interactions

The stereochemical arrangement of this compound creates a three-dimensional environment where functional groups are positioned with precise spatial relationships that influence both intramolecular and intermolecular interactions. The (2R,4S)-configuration establishes a specific stereochemical relationship between the major substituents on the oxazolidine ring, creating a molecular architecture where steric interactions and electronic effects combine to determine the overall chemical behavior of the compound.

The 5-(S)-configuration of oxazolidinone rings has been demonstrated to be essential for biological activity in related compounds, with this stereochemical arrangement being further optimized through substitution patterns. While this compound represents a different structural class, the principles governing stereochemical effects remain relevant. The specific configuration at the 2- and 4-positions creates a defined spatial arrangement where the tert-butyl and carboxylate substituents occupy specific regions of three-dimensional space.

Chiral oxazolidine auxiliaries have been extensively studied for their ability to control stereochemical outcomes in synthetic transformations. The oxazolidinone auxiliaries popularized by David A. Evans demonstrate how substitution at the 4- and 5-positions can direct the stereochemical course of reactions through steric hindrance effects. In these systems, the substituents create a chiral environment that influences the approach of reagents and the formation of new stereogenic centers. Similar principles apply to the oxazolidine system of this compound, where the configuration at existing stereocenters creates a template for controlling the stereochemistry of subsequent reactions.

The stereochemical influence extends beyond simple steric effects to include electronic interactions between functional groups. The presence of carboxylate functionalities at both the 3- and 4-positions creates opportunities for intramolecular hydrogen bonding or electrostatic interactions that can stabilize specific conformations of the molecule. These interactions, combined with the steric effects of the tert-butyl substituents, create a well-defined three-dimensional structure that can serve as a platform for stereoselective transformations or molecular recognition events.

| Stereochemical Feature | Configuration | Functional Impact | Interaction Type |

|---|---|---|---|

| 2-Position stereocenter | (2R) | Controls tert-butyl orientation | Steric hindrance |

| 4-Position stereocenter | (4S) | Defines carboxylate positioning | Electronic effects |

| Overall molecular chirality | (2R,4S) | Creates chiral environment | Combined steric and electronic |

| Tert-butyl group orientations | Defined by stereochemistry | Influences molecular accessibility | Steric protection |

Properties

IUPAC Name |

3-O-tert-butyl 4-O-methyl (2R,4S)-2-tert-butyl-1,3-oxazolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO5/c1-13(2,3)11-15(12(17)20-14(4,5)6)9(8-19-11)10(16)18-7/h9,11H,8H2,1-7H3/t9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAZHWGEIRAXKK-GXSJLCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1N(C(CO1)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1N([C@@H](CO1)C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dual Protection Pathways for Diastereomer Control

The synthesis of (2R,4S)-3-tert-butyl 4-methyl 2-tert-butyloxazolidine-3,4-dicarboxylate relies on strategic protection of carboxylate groups to achieve high diastereoselectivity. Two distinct pathways have been developed, differing in the order of protective group installation:

Route A (C3-Tert-Butyl Protection First):

-

Initial Protection: The C3 carboxylate is protected with a tert-butyl group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

-

Methyl Esterification: The C4 carboxylate is subsequently methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Cyclization: The oxazolidine ring is formed via intramolecular nucleophilic attack, facilitated by sodium hydride (NaH) in tetrahydrofuran (THF).

Route B (C4-Methyl Protection First):

-

Methyl Esterification: The C4 carboxylate is first methylated under mild conditions.

-

Tert-Butyl Protection: Boc₂O is introduced to protect the C3 carboxylate, followed by cyclization under similar basic conditions.

Both routes yield the target compound but differ in diastereomeric ratios (dr). Route A produces a dr > 20:1, while Route B achieves dr ≈ 15:1, underscoring the influence of protection sequence on stereochemical outcomes.

Table 1: Comparison of Synthetic Routes

| Parameter | Route A | Route B |

|---|---|---|

| Protection Order | C3-t-Bu → C4-Me | C4-Me → C3-t-Bu |

| Diastereomeric Ratio (dr) | >20:1 | ~15:1 |

| Yield | 85–90% | 75–80% |

| Key Reagents | Boc₂O, CH₃I, NaH/THF | CH₃I, Boc₂O, NaH/THF |

Structural and Stereochemical Validation

The trans configuration of the C2 and C4 substituents is confirmed via nuclear Overhauser effect spectroscopy (NOESY). Key NOE correlations include:

-

H2–H4 interaction: Absence of cross-peaks confirms their trans orientation.

-

Tert-butyl shielding: The tert-butyl groups at C2 and C3 create steric bulk, shielding one face of the oxazolidine ring and directing methylation to the less hindered face.

X-ray crystallography further validates the (2R,4S) configuration, showing a puckered oxazolidine ring with equatorial tert-butyl groups.

Advanced Methodologies for Enhanced Selectivity

Asymmetric Induction via Chiral Auxiliaries

Chiral oxazolidine precursors are employed to enforce stereocontrol. For example, (2S,4S)-configured intermediates are synthesized using L-tartaric acid-derived auxiliaries, which template the desired (2R,4S) configuration upon methylation. This method achieves enantiomeric excess (ee) >98% when paired with catalytic asymmetric conditions.

Solvent and Temperature Optimization

-

Solvent Effects: Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates by stabilizing transition states. Non-polar solvents (e.g., toluene) reduce byproduct formation during cyclization.

-

Temperature Control: Reactions conducted at −78°C favor kinetic control, improving diastereoselectivity. Room-temperature conditions are used for higher yields but require careful monitoring to prevent epimerization.

Table 2: Solvent and Temperature Impact on Yield and Selectivity

| Condition | Yield (%) | dr |

|---|---|---|

| THF, −78°C | 88 | >20:1 |

| DMF, 25°C | 92 | 15:1 |

| Toluene, 0°C | 78 | 18:1 |

Scalability and Industrial Considerations

Large-Scale Production Challenges

Industrial synthesis requires balancing cost, purity, and throughput:

-

Protection Group Economics: Boc groups are cost-effective but generate tert-butanol waste, necessitating efficient recovery systems.

-

Purification: Chromatography is avoided at scale; instead, crystallization from hexane/ethyl acetate mixtures (80:20 v/v) achieves >99.5% purity.

Analytical and Characterization Techniques

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives.

Reduction: Reduction reactions can lead to the formation of amino alcohols.

Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups or the oxazolidine ring.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as alkoxides, amines, or halides.

Major Products

Oxazolidinone Derivatives: Formed through oxidation.

Amino Alcohols: Resulting from reduction reactions.

Substituted Oxazolidines: Produced via nucleophilic substitution.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics make it particularly valuable in developing drugs aimed at treating neurological disorders. For instance:

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound's ability to facilitate complex reactions allows for the efficient construction of APIs with specific biological activities.

- Chirality Transfer: It plays a crucial role in asymmetric synthesis, enabling the production of enantiomerically pure compounds that are essential for drug efficacy and safety .

Organic Synthesis

In organic chemistry, this compound serves as a significant building block:

- Versatile Reactant: Its unique functional groups allow chemists to construct a variety of complex molecules through different synthetic pathways.

- Protective Group: The compound can act as a protective group in multi-step organic syntheses, enhancing the selectivity and yield of desired products .

Food Industry Applications

This compound has potential applications in the food industry:

- Flavoring Agents: It can be explored as a food additive to enhance sensory properties, contributing to flavor profiles that appeal to consumers.

- Food Safety: Research into its use may lead to safer food preservation methods or natural additives that improve product quality without synthetic chemicals .

Agricultural Chemicals

In agriculture, this compound may contribute to the development of agrochemicals:

- Pesticides and Herbicides: Its chemical properties could be harnessed to formulate more effective agricultural chemicals that target pests while minimizing environmental impact.

- Sustainable Agriculture: By improving the efficacy of existing compounds or creating new formulations, this compound may play a role in sustainable agricultural practices .

Material Science

The compound's applications extend into material science:

- Polymers and Coatings: It can be utilized in creating advanced polymers or coatings that offer enhanced durability and performance characteristics.

- Composite Materials: Research is ongoing into its potential use in composite materials that require specific mechanical or thermal properties .

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

Mechanism of Action

The mechanism of action of (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific active sites, thereby modulating the activity of the target molecule. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Dicarboxylates

Structural and Conformational Differences

The compound’s closest structural analogs include derivatives with varying substituents on the oxazolidine ring. For example, the related compound 3-tert-Butyl 5-methyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-(3-nitrophenyl)-1,3-oxazolidine-3,5-dicarboxylate () shares the oxazolidine core but differs in substituents:

- Aromatic substituents : The analog in contains a 4-methoxyphenyl and 3-nitrophenyl group, whereas the target compound lacks aromatic substituents, relying on tert-butyl groups for steric bulk.

- Conformation : The oxazolidine ring in the analog adopts an envelope conformation (puckering parameter = 0.3°), stabilized by C–H···O hydrogen bonds in the crystal lattice . In contrast, the tert-butyl groups in the target compound likely enforce a more rigid, twisted conformation due to increased steric hindrance.

Dihedral Angles and Planarity

- The analog in exhibits a dihedral angle of 61.81° between its benzene rings, reducing π-π stacking interactions .

Physical and Chemical Properties

Biological Activity

(2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate, a compound belonging to the oxazolidine class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

- Molecular Formula : C14H25NO5

- Molecular Weight : 287.35 g/mol

- CAS Number : 145625-08-7

- Purity : Typically ≥ 95% .

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For example, studies have demonstrated high efficacy in reducing oxidative stress markers through various assays such as ABTS and FRAP . These findings suggest a protective role against oxidative damage in cellular systems.

Enzyme Inhibition

The compound has shown promising results in inhibiting various enzymes linked to neurodegenerative diseases. In particular, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the pathophysiology of Alzheimer’s disease. The inhibition constants (IC50 values) for related compounds indicate that structural modifications can enhance inhibitory potency .

| Compound | IC50 (AChE) | IC50 (BChE) |

|---|---|---|

| Tacrine | 1.90 µM | 0.084 µM |

| (2R,4S)-Oxazolidine | N/A | N/A |

Neuroprotective Effects

The neuroprotective potential of oxazolidines, including this compound, has been investigated through in vitro models. These studies reveal that the compound can mitigate neuronal cell death induced by reactive oxygen species (ROS), suggesting its utility in neurodegenerative conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzyme sites and modulate oxidative stress pathways. The docking studies indicate that the compound may bind to both catalytic and peripheral sites on AChE, potentially blocking β-amyloid aggregation associated with Alzheimer's disease .

Case Studies and Research Findings

- Study on Antioxidant Activity : A recent study highlighted the antioxidant capacity of oxazolidine derivatives in mouse brain homogenates. The results showed a significant reduction in lipid peroxidation levels when treated with these compounds .

- Neuroprotective Study : Another research focused on the neuroprotective effects of oxazolidines against oxidative stress revealed that certain derivatives could effectively protect human neuronal cells from ROS-induced damage .

- Enzyme Inhibition Profile : A comparative analysis of various oxazolidine derivatives demonstrated that modifications at specific positions could enhance AChE and BChE inhibitory activities significantly, suggesting a structure-activity relationship that could be exploited for drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R,4S)-3-Tert-Butyl 4-Methyl 2-Tert-Butyloxazolidine-3,4-Dicarboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving chiral precursors. For example, analogous oxazolidine derivatives are prepared starting from m-nitrocinnamic acid in three steps: (1) condensation with tert-butyl carbamate, (2) stereoselective cyclization, and (3) esterification. Optimization involves adjusting catalysts (e.g., Lewis acids for stereocontrol) and reaction temperatures to minimize racemization . Yield improvements may require inert atmospheres (e.g., N₂) and anhydrous solvents to prevent hydrolysis of tert-butyl esters.

Q. How is the stereochemical configuration of this compound verified experimentally?

- Methodological Answer : Absolute configuration is confirmed using X-ray crystallography, which reveals the envelope conformation of the oxazolidine ring (puckering parameter: ~0.3°) and dihedral angles (e.g., 61.81° between aromatic rings in analogs) . Complementary techniques include NMR (e.g., NOESY for spatial proximity analysis) and polarimetry to correlate synthetic steps with optical rotation data .

Q. What analytical methods are recommended for assessing enantiomeric purity?

- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak® AD-H) is standard. For example, a mobile phase of hexane/isopropanol (90:10) at 1.0 mL/min can resolve epimers, though minor chromatographic variations may cause co-elution, necessitating method robustness testing . Mass spectrometry (HRMS) further confirms molecular integrity.

Advanced Research Questions

Q. How can researchers resolve contradictions in chromatographic data when isolating (2R,4S)-isomers from epimeric mixtures?

- Methodological Answer : Epimer separation challenges arise due to similar retention times. Solutions include:

- Temperature modulation : Lowering column temperature enhances resolution.

- Additive screening : Trifluoroacetic acid (0.1% in mobile phase) improves peak shape for basic compounds.

- 2D-LC : Heart-cutting HPLC coupled with a second chiral column for orthogonal separation .

- Crystallization : Exploiting differences in solubility of diastereomeric salts (e.g., using L-tartaric acid) .

Q. What strategies are employed to identify and quantify trace impurities in this compound?

- Methodological Answer : Impurity profiling uses LC-MS/MS with a C18 column (gradient: 5–95% acetonitrile in water) and ESI+ ionization. For example:

- Specified unidentified impurities : Monitor m/z signals deviating from the parent ion (±2 Da).

- Degradants : Stress testing (heat, light, pH extremes) identifies hydrolyzed esters or oxidized tert-butyl groups . Quantitation requires calibration curves using spiked standards.

Q. How do crystallization conditions influence the polymorphic stability of this oxazolidine derivative?

- Methodological Answer : Crystallization from ethanol/water (7:3) at 4°C favors a monoclinic lattice stabilized by C–H···O hydrogen bonds (as seen in analogs), forming double chains parallel to [010]. Solvent choice (e.g., THF vs. DCM) affects crystal packing and melting points. Differential scanning calorimetry (DSC) and PXRD validate polymorph consistency .

Application-Oriented Questions

Q. What role does this compound play in asymmetric catalysis or chiral auxiliary applications?

- Methodological Answer : The tert-butyloxazolidine scaffold acts as a chiral auxiliary in stereoselective alkylation or aldol reactions. For example, the rigid oxazolidine ring enforces facial selectivity in enolate formation. Post-reaction, the auxiliary is cleaved via acidic hydrolysis (HCl/MeOH) without racemization .

Q. Are there documented interactions between this compound and biological targets (e.g., enzymes or receptors)?

- Methodological Answer : While direct data is limited, structural analogs (e.g., pyrrolidine-carboxylates) show activity as protease inhibitors. Computational docking (AutoDock Vina) predicts binding to hydrophobic pockets via tert-butyl groups. Experimental validation requires SPR (surface plasmon resonance) or fluorescence polarization assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.